molecular formula C16H14ClFO4 B1344325 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-84-9

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B1344325
CAS No.: 938375-84-9
M. Wt: 324.73 g/mol
InChI Key: RIEPPTQAIIDKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a 2-chloro-6-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or bioactive scaffold. Its structural features, including halogen substituents (Cl, F) and alkoxy groups, influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPPTQAIIDKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 3-ethoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.

    Coupling Reaction: The 2-chloro-6-fluorobenzyl alcohol is reacted with 3-ethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorofluorobenzyl group can enhance its binding affinity to certain targets, while the ethoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ether Group

Key Compounds :

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid Substituents: Methoxy (3-position), 2-chloro-6-fluorobenzyl (4-position). Molecular Weight: ~310.7 g/mol. Applications: Used in medicinal chemistry for kinase inhibition studies; commercial availability noted at $180.00/500 mg .

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid Substituents: Methoxy (3-position), 2-fluorobenzyl (4-position). Molecular Weight: ~290.3 g/mol.

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Substituents: Extended heterocyclic system with piperazine and dichlorophenyl groups. Molecular Weight: ~552.4 g/mol. Key Difference: Increased complexity enhances binding to ATP pockets in kinase targets but reduces synthetic accessibility .

Table 1: Structural and Commercial Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Price (500 mg) Key Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid Cl, F (benzyl 2,6); OEt (3) 328.7 $180.00 Intermediate, agrochemicals
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid Cl, F (benzyl 2,6); OMe (3) 314.7 $180.00 Kinase inhibitors
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid F (benzyl 2); OMe (3) 290.3 $100.00 Antibacterial agents

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) :
    • The chloro-fluoro substitution increases LogP (e.g., ~3.5 for the chloro-fluoro variant vs. ~2.8 for the fluoro-only analog), enhancing membrane permeability but risking metabolic instability .
  • Biological Activity :
    • Derivatives like 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one demonstrate antiparasitic activity, with sulfur substitution enhancing target engagement .

Commercial and Regulatory Status

  • This compound: Available from Santa Cruz Biotechnology (sc-315096) and Biopharmacule Speciality Chemicals, priced at $180.00/500 mg .

Biological Activity

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid (CAS Number: 938375-84-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₆H₁₄ClFO₄
  • Molecular Weight : 324.74 g/mol
  • Structure : The compound features a chloro-fluorobenzyl moiety linked to an ethoxybenzoic acid, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTPs are critical in regulating various cellular processes, including insulin signaling and cell proliferation. The inhibition of these enzymes can lead to enhanced insulin sensitivity and anti-diabetic effects.

Biological Activity

Recent studies have explored the compound's effects on various biological systems:

  • Insulin Sensitivity : In vitro studies have demonstrated that this compound can enhance insulin action by modulating the expression of genes involved in insulin signaling pathways such as IRS1, PI3K, and AMPK. This suggests potential applications in treating insulin resistance and type 2 diabetes .
  • Cytotoxicity Studies : The compound has been evaluated for cytotoxic effects on different cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapeutics .
  • Anti-Adipogenic Effects : Research has shown that the compound inhibits lipid accumulation in adipocytes, which may contribute to its anti-obesity properties. This effect was observed in 3T3-L1 cells treated with the compound, indicating its potential utility in metabolic disorders .

Case Study 1: Insulin Resistance Model

A study conducted on C57BL/KsJ-db/db mice demonstrated that administration of this compound improved oral glucose tolerance and normalized serum lipid profiles. The compound was shown to restore insulin levels effectively, highlighting its therapeutic potential in managing diabetes .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on various cancer cell lines, the compound exhibited significant cytotoxicity against specific types, suggesting a selective mechanism that warrants further exploration for cancer treatment applications .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Insulin SensitivityEnhanced insulin action
CytotoxicitySelective cytotoxicity against cancer cells
Anti-Adipogenic EffectsInhibition of lipid accumulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.